[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Description
[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO4S and its molecular weight is 437.49. The purity is usually 95%.
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Biological Activity
The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule belonging to the class of benzothiazine derivatives. Its unique structure, characterized by a benzothiazine core with various substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C24H20FNO4S
- Molecular Weight : 437.5 g/mol
- CAS Number : 1114872-29-5
The compound features a dioxido group and a fluorine atom, which may enhance its reactivity and biological interactions. The presence of aromatic rings contributes to its potential pharmacological properties.
Biological Activities
Research indicates that compounds similar to 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit a variety of biological activities:
1. Antitumor Activity
A study evaluating the antitumor effects of benzothiazine derivatives found that compounds with similar structures can inhibit tumor cell proliferation. For instance, derivatives tested on human lung cancer cell lines demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that benzothiazine derivatives possess antibacterial and antifungal activities, which could be explored further for therapeutic applications .
3. Enzyme Inhibition
Compounds in this class have been linked to enzyme inhibition mechanisms crucial for cancer therapy. For example, certain derivatives have shown the ability to inhibit key enzymes involved in tumor growth and metastasis .
Case Study 1: Antitumor Effects in Lung Cancer
In vitro studies on lung cancer cell lines (A549, HCC827) revealed that derivatives similar to the compound exhibited significant cytotoxic effects. The MTS assay indicated an IC50 value of approximately 6.26 µM for one derivative, suggesting strong antitumor potential .
Case Study 2: Antimicrobial Properties
A comparative analysis of various benzothiazine derivatives demonstrated their effectiveness against multiple bacterial strains. The study highlighted that modifications to the benzothiazine scaffold could enhance antimicrobial efficacy .
The mechanism by which 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its biological effects may involve:
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-15-10-16(2)12-19(11-15)26-14-23(24(27)17-4-7-20(30-3)8-5-17)31(28,29)22-9-6-18(25)13-21(22)26/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYIEEFXHHAUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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